molecular formula C11H17IN2O2 B12798067 trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide CAS No. 3983-38-8

trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide

Katalognummer: B12798067
CAS-Nummer: 3983-38-8
Molekulargewicht: 336.17 g/mol
InChI-Schlüssel: LIBLMNWPIQGGAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is a chemical compound with the molecular formula C11H17IN2O2. It is known for its unique structure, which includes a trimethylammonium group and a methylcarbamoyloxy group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide typically involves the reaction of 2-dimethylaminophenol with methyl isocyanate, followed by methylation with methyl iodide. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted ammonium salts, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylammonium group can interact with negatively charged sites on proteins, while the methylcarbamoyloxy group can form hydrogen bonds with other molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Trimethyl-[2-(hydroxy)phenyl]azanium;iodide
  • Trimethyl-[2-(methoxy)phenyl]azanium;iodide
  • Trimethyl-[2-(acetoxy)phenyl]azanium;iodide

Uniqueness

Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is unique due to the presence of the methylcarbamoyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

3983-38-8

Molekularformel

C11H17IN2O2

Molekulargewicht

336.17 g/mol

IUPAC-Name

trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide

InChI

InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-8-6-5-7-9(10)13(2,3)4;/h5-8H,1-4H3;1H

InChI-Schlüssel

LIBLMNWPIQGGAO-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)OC1=CC=CC=C1[N+](C)(C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.